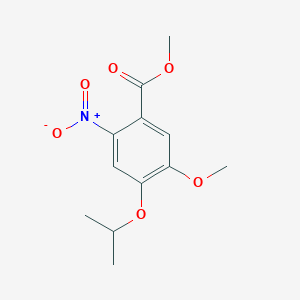

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 5-methoxy-2-nitro-4-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c1-7(2)19-11-6-9(13(15)16)8(12(14)18-4)5-10(11)17-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHOMEHPASFBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652366 | |

| Record name | Methyl 5-methoxy-2-nitro-4-[(propan-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948553-02-4 | |

| Record name | Methyl 5-methoxy-2-nitro-4-[(propan-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 4-Isopropoxy-3-methoxybenzoic Acid Methyl Ester

One of the primary routes involves nitration of methyl 4-isopropoxy-3-methoxybenzoate using nitric acid under controlled conditions to introduce the nitro group at the 2-position.

- Starting Material: 4-Isopropoxy-3-methoxybenzoic acid methyl ester

- Reagent: Concentrated nitric acid (HNO3)

- Reaction Conditions: Typically carried out under acidic conditions with temperature control to avoid over-nitration or decomposition.

- Outcome: Formation of this compound with moderate to good yield.

Comparative Data Table of Preparation Methods

| Parameter | Method 1: Direct Nitration of Ester | Method 2: Multi-Step Nitration & Functionalization |

|---|---|---|

| Starting Material | 4-Isopropoxy-3-methoxybenzoic acid methyl ester | 3-Alkoxy-4-acetoxybenzaldehyde derivatives |

| Key Reagents | Concentrated nitric acid | Nitric acid, sodium hydroxide, methyl chloride, KMnO4 |

| Solvents | Acidic medium | Dichloromethane, THF, aqueous solutions |

| Reaction Temperature | Controlled, typically ambient to mild heating | Range: -10 °C to 55 °C depending on step |

| Yield | Moderate (not explicitly quantified) | High (up to 95%) |

| Isomer Formation | Minimal | 8-20% isomer formation during nitration |

| Advantages | Simpler, fewer steps | Higher selectivity and yield, flexible substituents |

| Disadvantages | Potential for over-nitration | Multi-step, requires careful control of conditions |

Research Findings and Notes

- The nitration step is critical and requires precise control of reaction parameters to ensure regioselectivity for the 2-nitro substitution without affecting the isopropoxy and methoxy groups.

- The multi-step method allows for better control over substitution patterns and higher purity of the final product, which is essential for pharmaceutical applications.

- The use of protecting groups (acetyl) during the synthesis helps to prevent side reactions and facilitates selective transformations.

- Oxidation with potassium permanganate is effective for converting aldehyde intermediates to carboxylic acids, but requires quenching and careful work-up to avoid over-oxidation.

- Selective dealkylation using boron trichloride or organic alkali-lithium salt mixtures is a key step to remove protecting groups without damaging the sensitive aromatic framework.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

Reduction: Methyl 4-isopropoxy-5-methoxy-2-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-isopropoxy-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

Scientific Research Applications

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate has several notable applications in scientific research:

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules. The unique arrangement of functional groups allows it to participate in various chemical reactions, including substitution and reduction reactions.

- Biological Studies : The compound is utilized in studies examining enzyme interactions, metabolic pathways, and receptor modulation. Its ability to undergo biotransformation makes it a candidate for investigating metabolic processes in living organisms.

- Anticancer Research : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. This property is attributed to the structural features that enhance its interaction with microbial membranes.

Apoptosis Induction in Cancer Cells

A study published in a peer-reviewed journal highlighted the efficacy of this compound in inducing apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to cell death.

Antimicrobial Efficacy

In comparative studies involving various methyl hydroxy-methoxybenzoates, this compound exhibited stronger antimicrobial effects against Staphylococcus aureus and Candida albicans compared to its analogs.

Mechanism of Action

The mechanism of action of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties and reactivity can be contextualized by comparing it to structurally related nitroaromatic esters (Table 1). Key differences lie in the substituents’ electronic and steric profiles:

Table 1: Comparison of Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate with Analogues

Substituent Analysis:

- Hydroxy vs. In contrast, the isopropoxy and benzyloxy groups introduce steric bulk, reducing aqueous solubility but improving lipid membrane permeability, which is critical for drug bioavailability .

- Nitro Group (Position 2): The electron-withdrawing nitro group directs electrophilic substitution reactions to specific positions on the aromatic ring, aiding regioselective synthesis. This property is consistent across all analogues .

Environmental and Health Considerations

For example, environmentally persistent free radicals (EPFRs) linked to particulate matter (PM) toxicity have been detected in indoor environments, though their connection to nitrobenzoates remains speculative .

Biological Activity

Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate (C12H15NO5) is an organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

This compound features several functional groups that contribute to its biological activity:

- Nitro group : Can undergo bioreduction to form reactive intermediates.

- Methoxy groups : May influence solubility and interaction with biological targets.

- Isopropoxy group : Enhances lipophilicity, potentially affecting cellular uptake.

The compound's mechanism of action is multifaceted, involving interactions with various molecular targets:

- Enzyme Interaction : The nitro group can be reduced to reactive species that interact with enzymes, potentially modulating their activity.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways relevant in cancer and other diseases .

- Antioxidant Properties : At low doses, it exhibits antioxidant effects, which may protect cells from oxidative stress.

Antimicrobial Activity

This compound has shown potential antimicrobial properties against various bacterial and fungal strains. Its structure suggests that similar compounds with methoxy substitutions often exhibit such activities.

Anticancer Activity

Recent studies indicate that this compound may possess anticancer properties:

- Case Study : In vitro assays demonstrated that derivatives of this compound could inhibit the growth of certain cancer cell lines. The nitro group is hypothesized to play a critical role in this activity by forming reactive intermediates that induce apoptosis in cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | HeLa | 15 | Significant growth inhibition observed |

| Similar Compound A | MCF-7 | 10 | Comparable potency noted |

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The antioxidant properties could mitigate neuronal damage due to oxidative stress.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Notable Activity |

|---|---|---|

| This compound | Nitro, Methoxy, Isopropoxy | Antimicrobial, Anticancer |

| Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | Hydroxy, Methoxy | Antioxidant |

| Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate | Nitro, Methoxy | Limited activity reported |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-isopropoxy-5-methoxy-2-nitrobenzoate, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid precursor. Key steps include:

- Nitro-group introduction : Nitration of a methoxy-substituted benzoate using mixed nitric-sulfuric acid at 0–5°C to control regioselectivity .

- Isopropoxy installation : Nucleophilic substitution (e.g., Williamson ether synthesis) with isopropyl bromide in the presence of a base like K₂CO₃ in acetone under reflux .

- Methyl esterification : Esterification with methanol and catalytic H₂SO₄ or via diazomethane treatment for milder conditions .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purity is typically >95% after column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR to confirm methoxy (δ ~3.8–4.0 ppm) and isopropoxy (δ ~1.3 ppm for CH₃, δ ~4.5–5.0 ppm for OCH) groups. ¹³C NMR resolves ester carbonyl (δ ~165–170 ppm) and nitro-group electronic effects .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC-PDA : Purity assessment with a C18 column (acetonitrile/water mobile phase) .

Q. What solvent systems are suitable for handling this compound in experimental workflows?

- Methodological Answer :

- Stock Solutions : Prepare in DMSO (10–25 mM) for biological assays. For organic reactions, use aprotic solvents (e.g., DCM, THF) to avoid ester hydrolysis .

- Storage : Store solid at RT in a desiccator; solutions in DMSO should be aliquoted and kept at -20°C to prevent freeze-thaw degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy and nitro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The bulky isopropoxy group at C4 reduces accessibility for electrophilic substitution, directing reactions to C3 or C6 positions.

- Electronic Effects : The nitro group at C2 deactivates the ring but facilitates nucleophilic aromatic substitution (SNAr) under harsh conditions (e.g., NaH, DMF, 100°C) .

- Case Study : Suzuki-Miyaura coupling at C5 (methoxy-substituted position) requires Pd(PPh₃)₄ and microwave irradiation (120°C) to overcome electron-withdrawing effects .

Q. How can conflicting regioselectivity data in nitration reactions be resolved for derivatives of this compound?

- Methodological Answer : Contradictions often arise from competing directing effects. Strategies include:

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict nitration sites based on local electron density .

- Protective Group Strategies : Use benzyloxy groups to block undesired positions, followed by deprotection (e.g., H₂/Pd-C) .

- Experimental Validation : Compare HPLC retention times and NMR spectra of isomers with literature data .

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation be mitigated?

- Methodological Answer :

- Ester Hydrolysis : Susceptible to base (e.g., NaOH/MeOH) but stable in mild acids. Use buffered conditions (pH 6–8) for aqueous work .

- Nitro-Group Reduction : Catalytic hydrogenation (H₂/Pd-C) may reduce nitro to amine unintentionally; employ scavengers (e.g., thiourea) to stabilize intermediates .

- Light Sensitivity : Nitro compounds degrade under UV light; store in amber vials and conduct reactions in dark conditions .

Q. How can this compound serve as a precursor in multi-step syntheses of bioactive molecules?

- Methodological Answer :

- Anticancer Agents : Functionalize the nitro group to amine via reduction, then conjugate with acyl chlorides for amide-based prodrugs .

- Antimicrobial Scaffolds : Introduce halogens (e.g., iodination at C5 using NIS/TFA) to enhance lipophilicity and target binding .

- Polymer Chemistry : Methacrylate derivatives can be synthesized for photo-crosslinkable materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.